molecular formula C47H56F3N9O8S2 B2417354 PROTAC FAK degrader 1 CAS No. 2301916-69-6

PROTAC FAK degrader 1

カタログ番号 B2417354
CAS番号: 2301916-69-6
分子量: 996.14
InChIキー: MVULIYLBRNHLEE-LFHXYJAASA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

PROTAC FAK degrader 1 is a selective and potent von Hippel-Lindau-based focal adhesion kinase (FAK) degrader . It has an IC50 of 6.5 nM and a DC50 of 3 nM . FAK is a key mediator of tumor progression and metastasis . The PROTAC FAK degrader 1 is based on a binder for the VHL E3 ligase and the known FAK inhibitor VS-4718 .


Synthesis Analysis

The synthesis of PROTAC FAK degrader 1 involves the design and creation of a FAK PROTAC library with FAK inhibitor (PF562271 or VS6063) and CRBN E3 ligand . A novel FAK-targeting PROTAC, FC-11, showed a rapid and reversible FAK degradation with a picomolar of DC50 in various cell lines in vitro .


Molecular Structure Analysis

The molecular structure of PROTAC FAK degrader 1 is revealed through X-ray crystallography . It forms a highly cooperative FAK-PROTAC-VCB ternary complex .


Chemical Reactions Analysis

The chemical reactions involved in the action of PROTAC FAK degrader 1 include the formation of a ternary complex between the target protein and E3 ligase . This results in the ubiquitination of the target protein and subsequent proteasomal degradation .

科学的研究の応用

Discovery and Characterisation of FAK-Degrading PROTACs

The PROTAC technology has been used to develop FAK-degrading molecules like GSK215. These molecules show potential as therapeutic strategies against cancer, differentiating themselves from traditional FAK inhibitors. GSK215 has demonstrated rapid and prolonged FAK degradation in mice, indicating a promising approach for cancer treatment. The unique mechanism of PROTACs allows them to target proteins for degradation rather than merely inhibiting their activity (Law et al., 2021).

Cancer Selective Target Degradation by Folate-Caged PROTACs

In the realm of cancer treatment, PROTACs have been designed to specifically target cancer cells while sparing normal cells. An example of this is the development of folate-PROTACs, which use a folate group to selectively deliver PROTAC molecules to cancer cells. These molecules are capable of degrading key proteins in cancer cells, such as BRDs, MEKs, and ALK, thereby providing a targeted approach for cancer therapy (Liu et al., 2021).

PROTAC as a Targeted Protein Degradation Strategy for Cancer Therapy

PROTAC technology is an emerging tool in cancer therapy, capable of ubiquitinating target proteins through the ubiquitin-proteasome system. This strategy has shown efficacy in degrading target proteins and impacting tumor growth. Clinical trials with oral PROTACs like ARV-110 and ARV-471 have shown encouraging results for prostate and breast cancer treatment, inspiring more research in this field (Qi et al., 2021).

Design, Synthesis, and Biological Evaluation of FAK-Degrading PROTACs

Research on FAK PROTACs is a focus in pharmaceutical research due to FAK's role in tumor cell migration, invasion, survival, and proliferation. A series of FAK-targeting PROTACs have been developed, showing significant in vitro inhibitory activity against FAK kinase. These PROTACs, like PROTAC A13, have shown potential for use as tools in studying FAK functions and as therapeutic agents (Qin et al., 2022).

PROTACs in Hematologic Malignancies

PROTACs have shown promise for treating hematologic malignancies by utilizing the ubiquitin proteasome system to degrade proteins of interest. These molecules have exhibited efficacy in degrading various oncogenic proteins and are progressing through preclinical and clinical development for cancer treatment. The potential for tumor-specific/selective PROTACs is particularly notable in the context of hematologic malignancies, offering a safer therapeutic approach (He et al., 2020).

作用機序

The mechanism of action of PROTAC FAK degrader 1 involves the degradation of the target protein through the ubiquitin-proteasome system (UPS) . PROTAC binds to the target protein and E3 ligase to form a ternary complex, marking the target protein with the label of ubiquitination .

将来の方向性

The future directions of PROTAC FAK degrader 1 research could involve expanding the druggable space and controlling protein functions that are not easily addressed by traditional small-molecule therapeutics . It could also involve studying the non-enzymatic function of FAK in the mouse reproductive system .

特性

IUPAC Name

(2S,4R)-1-[(2S)-3,3-dimethyl-2-[3-[2-[4-[[4-[[3-[methyl(methylsulfonyl)amino]phenyl]methylamino]-5-(trifluoromethyl)pyrimidin-2-yl]amino]phenoxy]ethoxy]propanoylamino]butanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C47H56F3N9O8S2/c1-29-40(68-28-54-29)32-12-10-30(11-13-32)24-52-43(62)38-23-35(60)27-59(38)44(63)41(46(2,3)4)56-39(61)18-19-66-20-21-67-36-16-14-33(15-17-36)55-45-53-26-37(47(48,49)50)42(57-45)51-25-31-8-7-9-34(22-31)58(5)69(6,64)65/h7-17,22,26,28,35,38,41,60H,18-21,23-25,27H2,1-6H3,(H,52,62)(H,56,61)(H2,51,53,55,57)/t35-,38+,41-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVULIYLBRNHLEE-LFHXYJAASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCOCCOC4=CC=C(C=C4)NC5=NC=C(C(=N5)NCC6=CC(=CC=C6)N(C)S(=O)(=O)C)C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)CCOCCOC4=CC=C(C=C4)NC5=NC=C(C(=N5)NCC6=CC(=CC=C6)N(C)S(=O)(=O)C)C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C47H56F3N9O8S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

996.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

PROTAC FAK degrader 1

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。